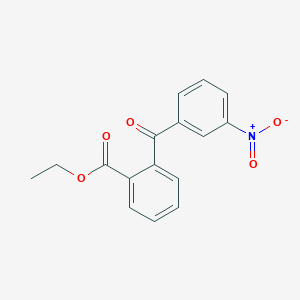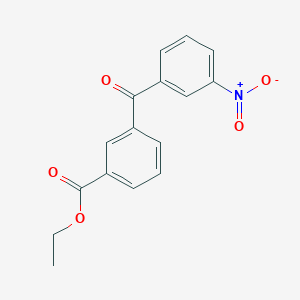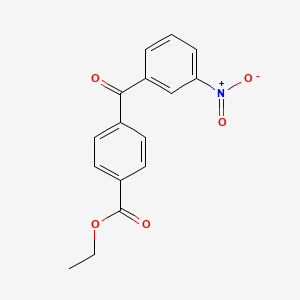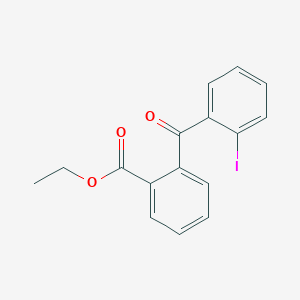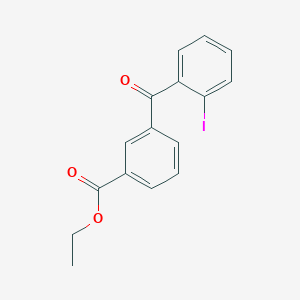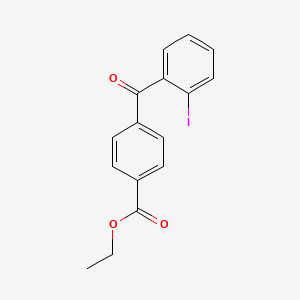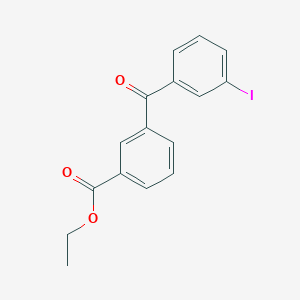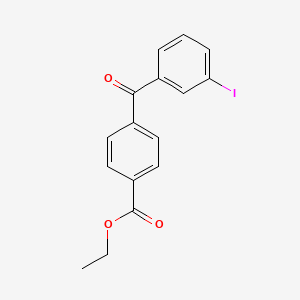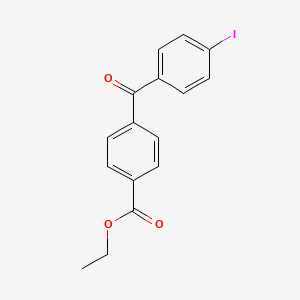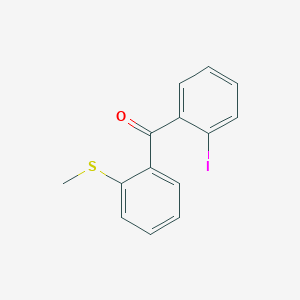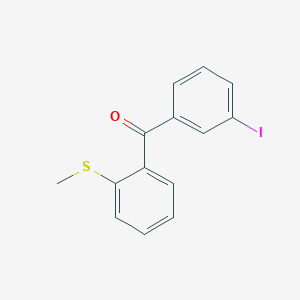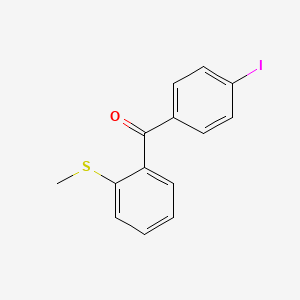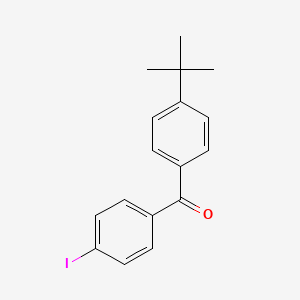
4-Tert-butyl-4'-iodobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-4’-iodobenzophenone (TIBP) is a synthetic organic compound that belongs to the family of benzophenone derivatives. It is an electron-rich aryl iodide .
Synthesis Analysis
TIBP can be synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid . The yield from these methods is 42.1% and 29.4%, respectively. The tert-butylbenzene-based method is considered more efficient due to its simpler procedures and lower cost compared to the 4-tert-butyl benzoic acid-based method .Molecular Structure Analysis
TIBP contains a total of 37 bonds. There are 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis
The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied . It participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .Physical And Chemical Properties Analysis
TIBP is a white to almost white powder to crystal with a melting point of 148.0 to 151.0 °C . It has a refractive index of 1.57 and a density of 1.468 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Magnetism in Rare-Earth Metal Compounds
A study on tetranuclear and pentanuclear compounds of rare-earth metals utilized 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol in the synthesis process. These compounds displayed various arrangements of metal atoms and showed magnetic interactions and single-molecule magnet behavior (Yadav et al., 2015).
Photolysis and Triplet Energy Dissipation
Research on the photolysis of tert-butyl aroylperbenzoates, including the study of 4-tert-butyl-4'-iodobenzophenone, revealed insights into the rapid intersystem crossing into triplet states and possible mechanisms of intramolecular triplet energy dissipation (Shah et al., 2004).
Antioxidant in Polyethylene Production
2,6-Di-(tert-butyl)-4-methylphenol, a related compound, was studied for its role as an antioxidant in polyethylene production. The research identified an oxidation product from this compound in aged polyethylene film, which is important for understanding the aging and stability of polyethylene materials (Daun et al., 1974).
Hydroperoxide Decomposition
A study on 4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-dibenzo[d,g]-1,3,6,2-dioxathiaphosphocin, a related compound, explored its ability to decompose hydroperoxides. This research is significant for understanding the mechanisms of antioxidants in various applications (König et al., 1986).
Crystal Structure and DFT Study
A detailed crystal structure and density functional theory (DFT) study of 4-tert-butyl-2,6-dibenzoylphenol provided insights into bond lengths, angles, and crystal packing, which are essential for understanding the properties and applications of these compounds (Gupta et al., 2012).
Bismuth-Based Cyclic Synthesis
Research involving bismuth-based C-H bond activation and CO2 insertion chemistry used 3,5-di-tert-butyl-4-phenol, a similar compound, demonstrating a novel approach for cyclic synthesis in organic chemistry (Kindra & Evans, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSQHONWYPAQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-4'-iodobenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



